
methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate, also known as MMHC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMHC is a hydrazine derivative that has been synthesized through various methods and has shown promising results in its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate involves its interaction with DNA and inhibition of topoisomerase II, which is an enzyme involved in DNA replication and repair. This compound binds to the DNA and prevents topoisomerase II from carrying out its function, leading to DNA damage and cell death. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, which may be due to its ability to scavenge reactive oxygen species and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-oxidant properties. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to scavenge reactive oxygen species, which are known to cause oxidative stress and damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Another advantage is its relatively low cost compared to other compounds used in scientific research. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
For methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate research include further studies on its potential applications in medicinal chemistry, agriculture, and material science. In medicinal chemistry, future studies may focus on optimizing the structure of this compound to improve its anti-tumor and anti-inflammatory properties. In agriculture, future studies may focus on developing this compound derivatives with improved herbicidal activity and selectivity. In material science, future studies may focus on using this compound in the synthesis of new metal-organic frameworks with unique properties.
Métodos De Síntesis
Methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate can be synthesized through various methods, including the reaction of 3-methoxybenzoyl hydrazine with methyl chloroformate in the presence of a base. Another method involves the reaction of 3-methoxybenzoyl hydrazine with methyl isocyanate in the presence of a catalyst. These methods have been optimized to yield high purity and yield of this compound.
Aplicaciones Científicas De Investigación
Methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-tumor activity through its interaction with DNA and inhibition of topoisomerase II. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. In agriculture, this compound has been studied for its potential use as a herbicide due to its ability to inhibit plant growth. In material science, this compound has been shown to have potential applications in the synthesis of metal-organic frameworks.
Propiedades
IUPAC Name |
methyl N-[(3-methoxybenzoyl)amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-15-8-5-3-4-7(6-8)9(13)11-12-10(14)16-2/h3-6H,1-2H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQDKHHPHNJHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(2-fluorobenzoyl)amino]isophthalic acid](/img/structure/B5773763.png)
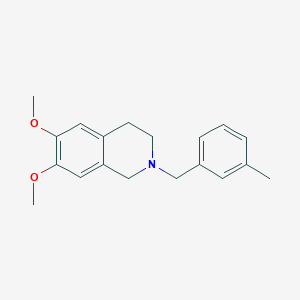
![ethyl 2-[(methoxyacetyl)amino]benzoate](/img/structure/B5773777.png)
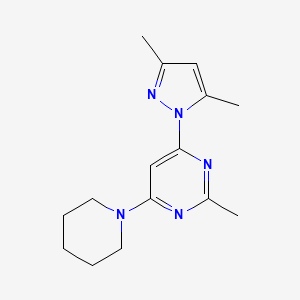
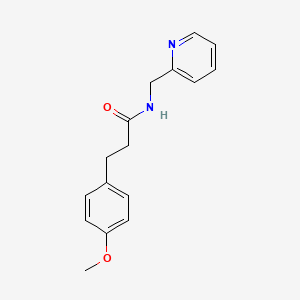
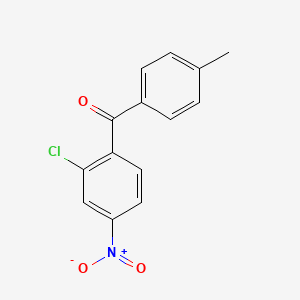
![diethyl 3-methyl-5-{[(2-methylphenoxy)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5773805.png)
![2-(2-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5773808.png)

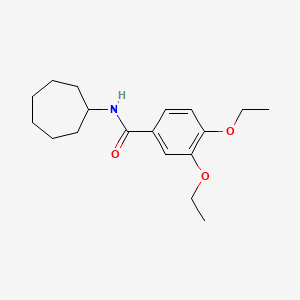
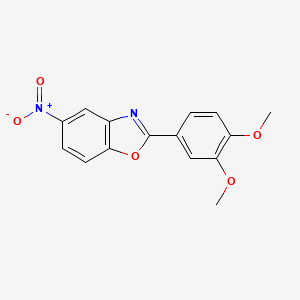

![N-(4-chlorophenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5773861.png)
![1-(4-methoxyphenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine](/img/structure/B5773868.png)
